molecular formula C13H8N2O3 B14376907 2-Amino-7-nitro-fluoren-9-one CAS No. 88387-73-9

2-Amino-7-nitro-fluoren-9-one

Cat. No.: B14376907
CAS No.: 88387-73-9
M. Wt: 240.21 g/mol
InChI Key: URAFCARZCGLOIL-UHFFFAOYSA-N
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Description

2-Amino-7-nitro-fluoren-9-one is an organic compound with the molecular formula C13H8N2O3. It is a derivative of fluorenone, characterized by the presence of amino and nitro functional groups at the 2 and 7 positions, respectively. This compound is known for its bright yellow color and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-nitro-fluoren-9-one typically involves the nitration of fluorenone followed by the introduction of an amino group. One common method includes the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid to yield 2,7-dinitrofluorenone. This intermediate is then subjected to reduction conditions, such as catalytic hydrogenation or treatment with a reducing agent like tin(II) chloride in hydrochloric acid, to selectively reduce one of the nitro groups to an amino group, resulting in this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-nitro-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

2-Amino-7-nitro-fluoren-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-nitro-fluoren-9-one involves its interaction with molecular targets through its amino and nitro functional groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific target and the nature of the interaction. The pathways involved often include redox reactions and the formation of reactive intermediates that can modify the activity of proteins and other biomolecules .

Comparison with Similar Compounds

    2-Amino-3-chloro-7-nitro-fluoren-9-one: Similar structure but with a chlorine atom at the 3 position.

    2,7-Dinitrofluorenone: Lacks the amino group, having two nitro groups instead.

    2,7-Diaminofluorenone: Contains two amino groups instead of one amino and one nitro group.

Uniqueness: 2-Amino-7-nitro-fluoren-9-one is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

88387-73-9

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

2-amino-7-nitrofluoren-9-one

InChI

InChI=1S/C13H8N2O3/c14-7-1-3-9-10-4-2-8(15(17)18)6-12(10)13(16)11(9)5-7/h1-6H,14H2

InChI Key

URAFCARZCGLOIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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